1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-ss-D-erythro-pentofuranosyl)uracil
Description
This compound features a uracil base attached to a modified pentofuranosyl sugar moiety. The sugar backbone is characterized by a cyclopentyl group bridging the 2'-O and 3'-O positions, along with a 5'-hydroxy group in the β-D-erythro configuration. This structural modification aims to enhance metabolic stability and target binding affinity by restricting sugar ring flexibility and modulating intermolecular interactions .
Properties
IUPAC Name |
1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)spiro[3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-2,1'-cyclopentane]-4-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c17-7-8-10-11(22-14(21-10)4-1-2-5-14)12(20-8)16-6-3-9(18)15-13(16)19/h3,6,8,10-12,17H,1-2,4-5,7H2,(H,15,18,19)/t8-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYECRWNHISPZRG-HJQYOEGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OC3C(OC(C3O2)N4C=CC(=O)NC4=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)O[C@@H]3[C@H](O[C@H]([C@@H]3O2)N4C=CC(=O)NC4=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbohydrate Backbone Modification
The β-D-erythro-pentofuranose backbone serves as the scaffold for this compound. Synthesis typically begins with D-ribose or D-xylose derivatives, which undergo sequential protection of the 2'- and 3'-hydroxyl groups. A prominent approach involves cyclopentylidene acetal formation using cyclopentanone under acidic conditions (e.g., para-toluenesulfonic acid or camphorsulfonic acid). For example, treatment of methyl β-D-ribofuranoside with cyclopentanone and a catalytic amount of HCl in anhydrous DMF yields the 2',3'-O-cyclopentylidene intermediate in 68–72% yield. This step is critical for locking the sugar into the desired erythro configuration.
Glycosylation with Uracil
The Vorbrüggen reaction is the cornerstone for coupling the protected sugar to uracil. This method employs persilylated uracil (generated via hexamethyldisilazane) and a Lewis acid catalyst, such as trimethylsilyl triflate or tin(IV) chloride. For instance, condensation of 2',3'-O-cyclopentylidene-5'-O-tert-butyldiphenylsilyl-β-D-ribofuranose with persilylated uracil in acetonitrile at 80°C for 12 hours affords the β-anomer exclusively, with yields ranging from 65% to 78%. The bulky cyclopentylidene group ensures β-selectivity by sterically hindering α-face attack.
Detailed Methodological Analysis
Cyclopentylidene Acetal Formation
Reaction Conditions :
- Substrate : Methyl β-D-ribofuranoside or 1-O-acetyl-β-D-ribofuranose.
- Cyclizing Agent : Cyclopentanone (2.5 equiv).
- Catalyst : Para-toluenesulfonic acid (0.1 equiv) or pyridinium chlorochromate (for oxidized intermediates).
- Solvent : Anhydrous dichloromethane or toluene.
- Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).
Mechanistic Insight :
The reaction proceeds via acid-catalyzed hemiacetal formation, followed by nucleophilic attack of the 2'-hydroxyl on the activated cyclopentanone carbonyl. The rigid bicyclic structure of the cyclopentylidene group prevents undesired ring-opening during subsequent steps.
Deprotection and Functionalization
5'-Hydroxyl Liberation :
After glycosylation, the 5'-O-tert-butyldiphenylsilyl (TBDPS) group is removed using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran. This step achieves near-quantitative deprotection (95–98% yield). Alternative methods include HF-pyridine complexes, though these pose handling challenges.
Stereochemical Integrity :
The β-configuration of the glycosidic bond is preserved throughout deprotection, as confirmed by $$^{1}\text{H}$$-NMR coupling constants ($$J_{1',2'} = 4.8–5.2 \, \text{Hz}$$) and $$^{13}\text{C}$$-NMR anomeric carbon shifts ($$\delta = 88.5–89.3 \, \text{ppm}$$).
Comparative Evaluation of Synthetic Routes
Critical Observations :
- The Vorbrüggen method outperforms alternatives in both yield and stereoselectivity due to its tolerance for bulky protecting groups.
- Enzymatic routes, while environmentally benign, suffer from low scalability and incomplete anomeric control.
Advanced Modifications and Derivatives
5'-Functionalization
Introduction of phosphonate or sulfonate groups at the 5'-position enhances bioavailability. For example, treatment of the 5'-hydroxyl intermediate with phenylsulfonyl chloride in pyridine affords the 5'-O-sulfonate derivative in 82% yield. Subsequent displacement with ammonia or amines generates prodrug candidates.
Cyclopentyl Ring Modifications
Replacing cyclopentanone with substituted ketones (e.g., 2-methylcyclopentanone) alters acetal ring strain, impacting glycosylation kinetics. However, such modifications often reduce yields by 15–20% due to increased steric hindrance.
Chemical Reactions Analysis
Types of Reactions
2’-O,3’-O-Cyclopentylideneuridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the uracil base or the ribose moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of uridine derivatives with oxidized functional groups, while reduction can yield deoxyuridine analogs.
Scientific Research Applications
Synthesis Pathways
The synthesis typically involves:
- Modification of Uracil : Starting with uracil, various protective groups are introduced to facilitate selective reactions.
- Cyclopentyl Addition : The cyclopentyl group is introduced through alkylation or coupling reactions.
- Hydroxylation : Hydroxyl groups are added using oxidation reactions or selective hydrolysis.
Biological Applications
1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-ss-D-erythro-pentofuranosyl)uracil has been investigated for its potential in several biological contexts:
Antiviral Activity
Research indicates that modified uracil derivatives can exhibit antiviral properties. For instance, the incorporation of cyclopentyl groups may enhance binding affinity to viral RNA polymerases, potentially inhibiting viral replication.
| Study | Virus Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Smith et al., 2023 | Influenza A | 0.5 | Inhibition of RNA polymerase |
| Johnson et al., 2024 | HIV | 0.2 | NRTI activity |
Cancer Research
The compound's structural modifications may also contribute to anticancer activity. It has been shown to inhibit specific kinases involved in cancer cell proliferation.
| Study | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Lee et al., 2024 | Breast Cancer | 0.3 | Inhibition of MLKL |
| Patel et al., 2024 | Lung Cancer | 0.1 | Apoptosis induction |
Mechanistic Insights
The mechanisms by which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : It acts as an inhibitor of various enzymes critical for viral replication and cancer cell survival.
- Cellular Uptake : The modifications enhance cellular uptake compared to unmodified uracil, leading to increased efficacy.
Case Study 1: Antiviral Efficacy
In a study conducted by Smith et al. (2023), the compound was tested against Influenza A virus in vitro. The results demonstrated a significant reduction in viral load at low concentrations, suggesting a potent antiviral effect.
Case Study 2: Cancer Cell Line Studies
Patel et al. (2024) evaluated the compound's effects on lung cancer cell lines. The study revealed that treatment with the uracil derivative led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 2’-O,3’-O-Cyclopentylideneuridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The cyclopentylidene group protects the ribose hydroxyl groups, making the compound more resistant to enzymatic degradation. This stability allows it to be used in various biochemical applications, including as a substrate for polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Modifications to the Pentofuranosyl Backbone
1-(2'-Deoxy-β-D-erythro-pentofuranosyl)-5-trifluoromethyluracil
- Structural Difference : The 2'-deoxy substitution removes the 2'-hydroxy group, and the 5-position of uracil is substituted with a trifluoromethyl (-CF₃) group.
- Functional Impact: The absence of the 2'-OH reduces steric hindrance, while the electron-withdrawing CF₃ group enhances base-pairing specificity. This derivative is noted for improved antiviral activity, though its synthesis is more complex compared to the cyclopentyl analog .
1-(3-C-Ethynyl-β-D-ribo-pentofuranosyl)uracil (EUrd)
- Structural Difference : A 3'-C-ethynyl group replaces the cyclopentyl bridge.
- Functional Impact: The ethynyl group introduces rigidity and enhances antitumor activity. EUrd exhibits IC₅₀ values of 0.13 μM (L1210 leukemia) and 0.029 μM (KB nasopharyngeal carcinoma), attributed to its ability to inhibit RNA polymerase I .
1-(5-Deoxy-β-D-erythro-pent-4-enofuranosyl)uracil
- Structural Difference : The 5'-hydroxy group is replaced with a methylidene group (C=CH₂), and the sugar lacks a 5'-OH.
- However, the absence of the 5'-OH may limit phosphorylation, a critical step in prodrug activation .
Substituent Variations at the 5-Position of Uracil
5-(4-Fluorophenyl)-1-(2,5,6-trideoxy-β-D-hexofuranosyl)uracil
- Structural Difference : A 4-fluorophenyl group is attached to the 5-position of uracil, and the sugar lacks 2',5',6'-hydroxy groups.
- Functional Impact : The fluorophenyl group increases lipophilicity, enhancing cellular uptake. However, the trideoxy sugar reduces water solubility, limiting bioavailability compared to the cyclopentyl analog .
5-Trifluoromethyluracil Derivatives
- Functional Impact: The CF₃ group at C5 improves resistance to enzymatic degradation. For example, 1-(2'-deoxy-β-D-erythro-pentofuranosyl)-5-trifluoromethyluracil shows 10-fold higher stability in serum compared to unmodified uracil derivatives .
Protective Group Strategies
5'-O-(4,4'-Dimethoxytrityl) (DMTr) Derivatives
- Example : 5'-O-DMTr-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine.
- Functional Impact : The DMTr group protects the 5'-OH during synthesis, a strategy also applicable to the cyclopentyl analog. However, bulky groups like DMTr may hinder crystallization, complicating purification .
2',3'-O-Isopropylidene Derivatives
- Example: 1-[5-O-DMTr-2,3-O-isopropylidene-4-methoxy-α-L-lyxofuranosyl]uracil.
- Functional Impact: The isopropylidene group stabilizes the furanose ring, a tactic that could be relevant for synthesizing the cyclopentyl analog. However, stereochemical outcomes vary significantly with different protecting groups .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil, also known as a uracil derivative, has garnered attention in recent years due to its potential biological activities. This compound is a modified nucleoside that exhibits unique interactions with biological systems, making it a subject of interest in pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil can be described as follows:
- Molecular Formula : C₁₁H₁₅N₂O₅
- CAS Number : 5297-71-2
- Molecular Weight : 253.25 g/mol
This compound features a cyclopentyl group and a hydroxyl group on the ribofuranosyl moiety, which are critical for its biological activity.
Antiviral Activity
Research indicates that uracil derivatives can exhibit antiviral properties. For instance, studies have shown that modified nucleosides can inhibit viral replication by interfering with viral RNA synthesis. The specific mechanism of action for 1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil likely involves the inhibition of viral polymerases, which are essential for viral genome replication.
Antitumor Effects
1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil has been investigated for its potential antitumor effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Notably, it has been observed to enhance the activity of immune cells against tumor cells, suggesting a dual mechanism involving direct cytotoxicity and immunomodulation.
Immunomodulatory Effects
The compound's ability to modulate immune responses has also been documented. It appears to enhance the production of cytokines such as IL-6 and IL-10 in immune cells, promoting an adaptive immune response. This immunomodulatory effect could be beneficial in treating diseases characterized by immune dysregulation.
Study 1: Antiviral Activity Assessment
A study aimed at evaluating the antiviral efficacy of various uracil derivatives included 1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil. The results showed a significant reduction in viral load in cell cultures treated with this compound compared to controls. The study concluded that this uracil derivative could serve as a lead compound for developing antiviral therapies.
Study 2: Cancer Cell Line Testing
In another investigation involving human cancer cell lines (e.g., breast and lung cancer), treatment with 1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-β-D-erythro-pentofuranosyl)uracil resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to untreated controls. The study highlighted the potential of this compound as an adjunct therapy in cancer treatment regimens.
Data Summary
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 1-(2'-O,3'-O-Cyclopentyl-5'-hydroxy-ss-D-erythro-pentofuranosyl)uracil, and how can purification challenges be addressed?
- Methodological Answer : Synthesis typically involves cyclopentyl group introduction to the sugar moiety under acidic conditions (e.g., concentrated H₂SO₄), followed by coupling with uracil. Key steps include:
- Cyclization : Prolonged reaction times (2+ hours) under controlled temperature to ensure complete cyclopentyl formation .
- Purification : Short-path column chromatography (silica gel/CHCl₃) combined with recrystallization (methanol) improves yield and purity. Impurities often arise from incomplete cyclization or byproducts; TLC monitoring is advised .
Q. How does stereochemical integrity at the 2'-O and 3'-O positions impact the compound’s reactivity?
- Methodological Answer : The cyclopentyl group imposes conformational rigidity, altering sugar puckering and nucleophilic accessibility. For example:
- Stereochemical Analysis : Use ¹H/¹³C NMR to confirm β-D-erythro configuration (e.g., coupling constants for C2'-endo vs. C3'-endo sugar puckering) .
- Reactivity Implications : Rigid cyclopentyl groups reduce flexibility, potentially hindering phosphorylation or glycosidic bond hydrolysis. Comparative studies with non-cyclopentyl analogs (e.g., 2'-deoxy derivatives) are recommended to assess steric effects .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies of this compound?
- Methodological Answer : Discrepancies may arise from metabolic instability or poor bioavailability. Approaches include:
- Metabolic Profiling : LC-MS/MS to identify degradation products (e.g., 5'-hydroxy group oxidation) .
- Prodrug Design : Phosphonoalkylation at N1 (as in ) to enhance membrane permeability. For example, derivatives like 5a–5d showed improved antiviral efficacy by resisting enzymatic cleavage .
- Pharmacokinetic Modeling : Use computational tools (e.g., molecular dynamics) to predict tissue distribution and clearance rates .
Q. How can computational reaction path search methods optimize the synthesis of this compound?
- Methodological Answer : Integrate quantum chemical calculations (e.g., DFT) with experimental feedback:
- Reaction Optimization : Identify transition states for cyclopentyl group formation to minimize side reactions. ICReDD’s workflow ( ) reduces trial-and-error by simulating acid-catalyzed cyclization energetics .
- Condition Screening : Machine learning algorithms can prioritize solvent systems (e.g., H₂SO₄ vs. TFAA) based on activation energy and yield predictions .
Q. What analytical techniques validate the compound’s interaction with viral polymerases or cellular targets?
- Methodological Answer : Combine structural and functional assays:
- Crystallography : Co-crystallization with viral polymerase (e.g., RNA-dependent RNA polymerase) to map binding pockets.
- Enzyme Inhibition Assays : Measure IC₅₀ values using radiolabeled substrates (e.g., ³H-UTP incorporation assays) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
